Home > Products > Screening Compounds P134765 > Tecovirimat monohydrate
Tecovirimat monohydrate - 1162664-19-8

Tecovirimat monohydrate

Catalog Number: EVT-283905
CAS Number: 1162664-19-8
Molecular Formula: C19H17F3N2O4
Molecular Weight: 394.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tecovirimat is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of smallpox in adults and children. (Smallpox is a disease caused by the variola virus, a member of the orthopoxvirus group of viruses. Since 1980, smallpox has been considered eradicated worldwide.)
Although tecovirimat is only approved for smallpox treatment, it may also be used to treat other types of orthopoxvirus infections, including mpox. Tecovirimat can be used for mpox treatment through an expanded access program (also known as compassionate use) or through clinical trials.
Mpox can be an opportunistic infection (OI) of HIV.

See also: Tecovirimat (has active moiety).
Source and Classification

Tecovirimat was identified through high-throughput screening in 2002 and is classified under the category of antiviral drugs. Its chemical formula is C19H15F3N2O3C_{19}H_{15}F_{3}N_{2}O_{3}, with a molecular weight of approximately 376.332 g/mol. The compound exists in various polymorphic forms, with the crystalline monohydrate form being the most utilized in pharmaceutical applications .

Synthesis Analysis

The synthesis of Tecovirimat involves several methods that can yield different polymorphic forms. One common method includes recrystallization from a mixture of ethyl acetate and water to obtain crystalline Tecovirimat monohydrate Form I. This form is characterized by its non-hygroscopic nature and consistent preparation techniques . Additionally, various patents detail methods for preparing Tecovirimat and its derivatives, focusing on optimizing yield and purity during the synthesis process .

Molecular Structure Analysis

The molecular structure of Tecovirimat monohydrate features multiple chiral centers, contributing to its stereoisomeric diversity. The specific stereoisomer used in therapeutic formulations has been identified as having significant antiviral activity. The compound's structure can be represented as follows:

  • Chemical Structure:
    • IUPAC Name: N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide hydrate
    • Molecular Formula: C19H17F3N2O4C_{19}H_{17}F_{3}N_{2}O_{4}

The compound is insoluble in water within a pH range of 2.0–6.5 but shows high permeability in Caco-2 cells, indicating favorable absorption characteristics .

Chemical Reactions Analysis

Tecovirimat undergoes various chemical reactions during metabolism. It is primarily metabolized by UDP-glucuronosyltransferases (UGT1A4 and UGT1A1), resulting in several inactive metabolites. Notably, the glucuronide conjugates of Tecovirimat are the most abundant components found in urine post-administration . The elimination profile indicates that about 73% of Tecovirimat is excreted via urine as conjugates, while approximately 23% is eliminated unchanged through feces .

Mechanism of Action

The mechanism of action for Tecovirimat involves the inhibition of the viral protein required for the maturation and release of orthopoxviruses from infected cells. Specifically, it targets the viral envelope protein that facilitates this process, thereby preventing the spread of infection within the host organism . This mechanism underscores its effectiveness against various orthopoxviruses.

Physical and Chemical Properties Analysis

Tecovirimat monohydrate exhibits several notable physical and chemical properties:

  • Physical State: Non-hygroscopic white crystalline solid
  • Solubility: Insoluble in water; low solubility at physiological pH
  • Stability: Stable under standard storage conditions
  • Half-life: Approximately 19 hours after oral administration and 21 hours after intravenous administration
  • Volume of Distribution: Approximately 1030 L post-oral administration .

These properties influence its formulation and therapeutic efficacy.

Applications

Tecovirimat is primarily indicated for:

  • Treatment of smallpox
  • Treatment of monkeypox
  • Treatment of cowpox
  • Management of complications arising from vaccinia virus replication following vaccination against smallpox

Its approval for use extends to both adults and children, emphasizing its significance in public health preparedness against potential bioterrorism threats involving orthopoxviruses . The ongoing research into its efficacy against other viral infections continues to expand its potential applications in virology and infectious disease management.

Properties

CAS Number

1162664-19-8

Product Name

Tecovirimat monohydrate

IUPAC Name

N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide;hydrate

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C19H15F3N2O3.H2O/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27;/h1-6,10-15H,7H2,(H,23,25);1H2/t10-,11+,12+,13-,14-,15+;

InChI Key

QRHXYGPOQKLBJP-NPIFKJBVSA-N

SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O

Solubility

Soluble in DMSO, not in water

Synonyms

ST-246; ST 246; ST246; SIGA-246; SIGA246; SIGA 246; Tecovirimat; TPOXX.

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.